![molecular formula C20H20FN3OS2 B2844426 2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 887462-46-6](/img/structure/B2844426.png)
2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole
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Description
2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole is a chemical compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and its ability to interact with various biological targets, making it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Potential Antifungal Activity
Although the specific compound “2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole” has not been directly studied for antifungal activity, related compounds have shown promising results . For instance, some pyrazoline derivatives have demonstrated fungicidal activity against certain strains .
Antioxidant Properties
Pyrazolines and their derivatives, which share a similar structure with the compound , have been studied for their antioxidant properties . They have the potential to counteract the harmful effects of reactive oxygen species (ROS), which are associated with various diseases .
Potential Antitumor Activities
Again, while the specific compound hasn’t been directly studied for antitumor activities, related compounds have shown promise. Pyrazolines and their derivatives have been studied for their potential antitumor activities .
Potential Antidepressant Properties
Compounds similar to “2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole” have been studied for their potential antidepressant properties . This suggests that the compound could potentially be used in the treatment of mood disorders.
Potential Anti-inflammatory Properties
Pyrazolines and their derivatives have also been studied for their potential anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2/c21-15-5-7-16(8-6-15)26-14-9-19(25)23-10-12-24(13-11-23)20-22-17-3-1-2-4-18(17)27-20/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQDQWNBIPXDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-1-one |
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